1-hydroxy-9-phenyl-3-[(2-phenylethyl)amino]-9,10-dihydropyrimido[4,5-c]isoquinolin-7(8H)-one
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Overview
Description
1-hydroxy-9-phenyl-3-[(2-phenylethyl)amino]-9,10-dihydropyrimido[4,5-c]isoquinolin-7(8H)-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 1-hydroxy-9-phenyl-3-[(2-phenylethyl)amino]-9,10-dihydropyrimido[4,5-c]isoquinolin-7(8H)-one involves several steps. The synthetic route typically starts with the preparation of the pyrimido[4,5-c]isoquinoline core, followed by the introduction of the phenyl and phenylethyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve optimizing these conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-hydroxy-9-phenyl-3-[(2-phenylethyl)amino]-9,10-dihydropyrimido[4,5-c]isoquinolin-7(8H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Hydrolysis: This reaction involves the breaking of chemical bonds by the addition of water, often leading to the formation of simpler compounds.
Scientific Research Applications
1-hydroxy-9-phenyl-3-[(2-phenylethyl)amino]-9,10-dihydropyrimido[4,5-c]isoquinolin-7(8H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-hydroxy-9-phenyl-3-[(2-phenylethyl)amino]-9,10-dihydropyrimido[4,5-c]isoquinolin-7(8H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
1-hydroxy-9-phenyl-3-[(2-phenylethyl)amino]-9,10-dihydropyrimido[4,5-c]isoquinolin-7(8H)-one can be compared with other similar compounds, such as:
Indole derivatives: These compounds also have a fused ring structure and exhibit a wide range of biological activities.
Quinoline derivatives: Similar to the pyrimido[4,5-c]isoquinoline core, quinoline derivatives are known for their antimicrobial and anticancer properties.
Isoquinoline derivatives: These compounds share a similar core structure and are studied for their potential therapeutic applications.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C25H22N4O2 |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
9-phenyl-3-(2-phenylethylamino)-2,8,9,10-tetrahydropyrimido[4,5-c]isoquinoline-1,7-dione |
InChI |
InChI=1S/C25H22N4O2/c30-21-14-18(17-9-5-2-6-10-17)13-19-20(21)15-27-23-22(19)24(31)29-25(28-23)26-12-11-16-7-3-1-4-8-16/h1-10,15,18H,11-14H2,(H2,26,27,28,29,31) |
InChI Key |
MFFVYPKDQODHTR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=CN=C3C(=C21)C(=O)NC(=N3)NCCC4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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